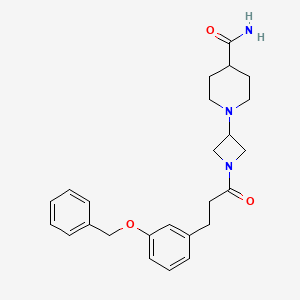
1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is a chemical compound with potential therapeutic applications in medical, environmental, and industrial research. It is known for its complex structure, which includes a benzyloxy group, a phenyl ring, an azetidine ring, and a piperidine ring.
準備方法
The synthesis of 1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the benzyloxyphenyl intermediate. This intermediate is then subjected to various reactions, including acylation and cyclization, to form the final compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and the use of catalysts .
化学反応の分析
1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression. The exact pathways involved depend on the specific biological context and the molecular targets of the compound .
類似化合物との比較
1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxylate: This compound has a similar structure but different functional groups.
1-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxylamide: This compound has a similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications.
生物活性
The compound 1-(1-(3-(3-(benzyloxy)phenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide (CAS Number: 2034528-99-7) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H31N3O3, with a molecular weight of 421.5 g/mol . The structure features a piperidine ring, an azetidine moiety, and a benzyloxy phenyl group, which may contribute to its biological activity.
Pharmacological Activities
-
Antiviral Activity
- The compound's structural analogs have shown promising antiviral properties. For instance, derivatives containing piperazine and phenyl groups have been evaluated for their efficacy against various viral strains, including HIV-1 and HSV-1. Studies indicated that modifications in the structure could enhance antiviral potency and reduce cytotoxicity in cell lines such as Vero-76 and MT-4 .
-
Antibacterial and Antifungal Activity
- Similar compounds in the piperidine family have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa. Additionally, antifungal activity has been noted against yeasts like Candida albicans and molds such as Aspergillus niger.
- Cytotoxicity
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Viral Replication : The presence of the piperidine and azetidine rings may facilitate interaction with viral enzymes or receptors, inhibiting replication.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall biosynthesis, leading to cell lysis.
- Modulation of Cell Signaling Pathways : The compound may also influence signaling pathways related to apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
特性
IUPAC Name |
1-[1-[3-(3-phenylmethoxyphenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c26-25(30)21-11-13-27(14-12-21)22-16-28(17-22)24(29)10-9-19-7-4-8-23(15-19)31-18-20-5-2-1-3-6-20/h1-8,15,21-22H,9-14,16-18H2,(H2,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAIRRJQOSHMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CCC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














